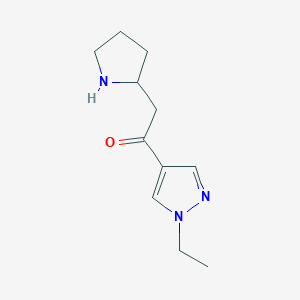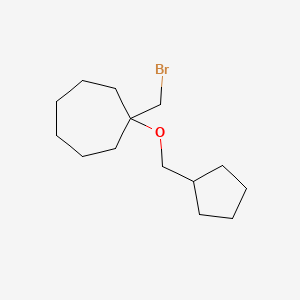
2-Bromo-5-(pentafluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(pentafluoroethyl)aniline is an aromatic amine compound characterized by the presence of a bromine atom and a pentafluoroethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(pentafluoroethyl)aniline typically involves the bromination of aniline derivatives. One common method includes the reaction of a substrate with copper(II) bromide (CuBr2) in a suitable solvent such as tetrahydrofuran (THF). This method is advantageous due to its high selectivity and yield . Another approach involves the hydrogenation of 2-bromo-5-fluoronitrobenzene using a catalyst like W-4 Raney nickel in methanol, followed by vacuum distillation and crystallization .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and recyclable catalysts is emphasized to minimize pollution and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(pentafluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere.
Major Products Formed
The major products formed from these reactions include substituted anilines, various aromatic amines, and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
2-Bromo-5-(pentafluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pentafluoroethyl)aniline involves its interaction with various molecular targets. The bromine and pentafluoroethyl groups influence its reactivity and binding affinity to different substrates. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts, to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoroaniline: Similar structure but with a fluorine atom instead of the pentafluoroethyl group.
2-Bromo-5-(pentafluorosulfur)aniline: Contains a pentafluorosulfur group instead of the pentafluoroethyl group.
Uniqueness
2-Bromo-5-(pentafluoroethyl)aniline is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C8H5BrF5N |
|---|---|
Molecular Weight |
290.03 g/mol |
IUPAC Name |
2-bromo-5-(1,1,2,2,2-pentafluoroethyl)aniline |
InChI |
InChI=1S/C8H5BrF5N/c9-5-2-1-4(3-6(5)15)7(10,11)8(12,13)14/h1-3H,15H2 |
InChI Key |
PVCJGZPNRZHUJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


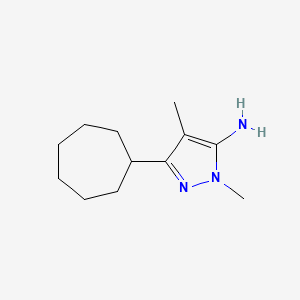
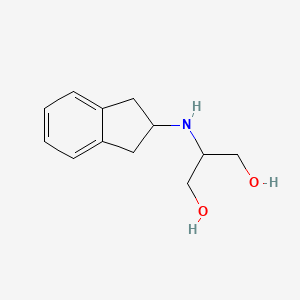

![Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13637803.png)
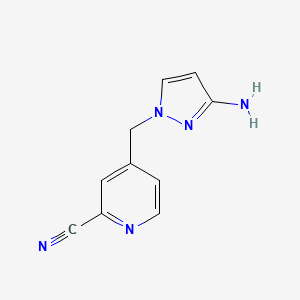
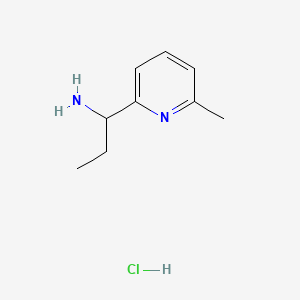

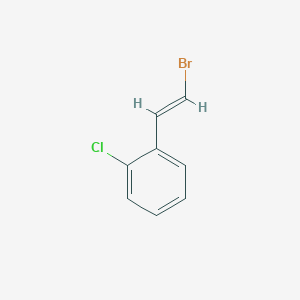
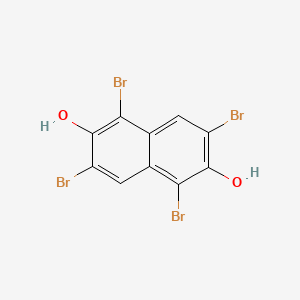
![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)
